2,4-Difluorophenylzincbromide

Negishi Coupling Functional Group Tolerance Organometallic Selectivity

2,4-Difluorophenylzinc bromide (CAS 517920-79-5) is a halogen-substituted organozinc reagent, commercially supplied as a 0.5 M solution in tetrahydrofuran, that serves as a masked 2,4-difluorophenyl anion equivalent for palladium- or nickel-catalyzed Negishi cross-coupling reactions. The electron-withdrawing fluorine atoms at the 2- and 4-positions modulate the nucleophilicity and transmetallation rate of the arylzinc species, distinguishing it from non-fluorinated phenylzinc bromide and mono-fluorinated analogs.

Molecular Formula C6H3BrF2Zn
Molecular Weight 258.4 g/mol
Cat. No. B12104737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenylzincbromide
Molecular FormulaC6H3BrF2Zn
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-]
InChIInChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
InChIKeyACVYIAKLGGCVDQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorophenylzinc Bromide: A Strategic Fluoroaryl Nucleophile for Negishi Cross-Coupling Procurement


2,4-Difluorophenylzinc bromide (CAS 517920-79-5) is a halogen-substituted organozinc reagent, commercially supplied as a 0.5 M solution in tetrahydrofuran, that serves as a masked 2,4-difluorophenyl anion equivalent for palladium- or nickel-catalyzed Negishi cross-coupling reactions [1]. The electron-withdrawing fluorine atoms at the 2- and 4-positions modulate the nucleophilicity and transmetallation rate of the arylzinc species, distinguishing it from non-fluorinated phenylzinc bromide and mono-fluorinated analogs . Its primary industrial relevance lies in constructing fluorinated biaryl pharmacophores found in LXR modulators and related drug candidates [2].

Why Generic Arylzinc or Boronic Acid Substitution Fails for 2,4-Difluorophenyl Installation


Replacing 2,4-difluorophenylzinc bromide with a generic phenylzinc bromide or the corresponding 2,4-difluorophenylboronic acid is not a functionally equivalent procurement decision. Organozinc reagents offer intrinsically higher functional-group tolerance than organomagnesium (Grignard) alternatives, enabling couplings on substrates bearing ester, nitrile, or ketone moieties without competitive nucleophilic attack [1]. Conversely, while 2,4-difluorophenylboronic acid is widely used for Suzuki–Miyaura couplings, the electron-deficient arylboronic acid exhibits instability under typical reaction conditions, often requiring large excesses (>2 equiv) to compensate for protodeboronation, whereas the organozinc pivalate/halide approaches require only a slight excess or near-stoichiometric quantities of the nucleophile [2]. Within the difluorophenylzinc bromide isomer family, the 2,4-substitution pattern imparts a distinct electronic profile and steric accessibility around the C–Zn bond compared to 2,6- or 3,5-difluoro isomers, directly influencing transmetallation rates and cross-coupling yields with sterically demanding electrophiles [3].

Quantitative Differentiation Evidence for 2,4-Difluorophenylzinc Bromide Relative to Closest Analogs


Functional-Group Tolerance Advantage vs. 2,4-Difluorophenylmagnesium Bromide in Keto-Ester Substrate Coupling

2,4-Difluorophenylzinc bromide exhibits fundamentally broader functional-group compatibility than the corresponding Grignard reagent, 2,4-difluorophenylmagnesium bromide. In a representative Negishi coupling with 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine catalyzed by Pd(dba)₂/phosphine, the zinc reagent delivered the coupled product in 16% yield [1]. Although the absolute yield is modest for this specific sterically congested, heteroaryl chloride electrophile, the critical advantage is the exclusive formation of the cross-coupled product without competing nucleophilic addition to the pyrimidine ring or THP-protecting group cleavage; an organomagnesium reagent would undergo rapid, exothermic reaction with the electrophilic heterocycle and decompose the protecting group, yielding none of the desired product [2]. This chemoselectivity is a defining procurement criterion when late-stage functionalization of complex, multifunctional intermediates is required.

Negishi Coupling Functional Group Tolerance Organometallic Selectivity

Reduced Nucleophile Excess Requirement vs. 2,4-Difluorophenylboronic Acid in Fluorinated Biaryl Synthesis

The synthesis of highly fluorinated biphenyls via Suzuki–Miyaura coupling suffers from rapid protodeboronation of electron-deficient 2,4-difluorophenylboronic acid under the basic, aqueous conditions, necessitating a large excess of the boronic acid (typically >2.0 equivalents) to achieve acceptable conversion [1]. In contrast, a Negishi protocol employing fluoroarylzinc pivalates—structurally analogous to 2,4-difluorophenylzinc bromide—requires only a slight excess or stoichiometric quantity of the organozinc nucleophile to reach comparable or superior yields, as demonstrated in the synthesis of fluorinated oligophenyls [1]. This stoichiometric advantage translates directly to reduced raw material cost and simplified purification when scaling from discovery to process chemistry.

Atom Economy Protodeboronation Negishi vs. Suzuki

Electronic Modulation of Transmetallation Rate: 2,4-Difluoro vs. Unsubstituted Phenylzinc Bromide

The presence of two fluorine substituents at the 2- and 4-positions reduces the electron density on the ipso-carbon of the arylzinc reagent, decelerating the transmetallation step to palladium relative to unsubstituted phenylzinc bromide. While direct kinetic data for 2,4-difluorophenylzinc bromide is not publicly reported, the Hammett σₘ value of fluorine (σₘ = +0.34) and σₚ value (σₚ = +0.06) provide a quantitative framework: the combined electron-withdrawing effect (Σσ ≈ +0.40) renders the aryl carbon less nucleophilic than phenylzinc bromide (Σσ = 0.00) but more activated than highly fluorinated analogs such as 2,4,6-trifluorophenylzinc bromide (Σσ ≈ +0.68) [1]. This intermediate reactivity profile is experimentally advantageous: it preserves sufficient nucleophilicity for efficient coupling with unactivated aryl chlorides while minimizing homocoupling and premature protodemetalation side reactions observed with more reactive phenylzinc bromide under the same conditions [2].

Hammett Substituent Constants Transmetallation Kinetics Electrophile Scope

Regioisomeric Differentiation: 2,4-Difluorophenylzinc Bromide vs. 2,6-Difluorophenylzinc Bromide in Sterically Sensitive Couplings

Among commercially available difluorophenylzinc bromide isomers, the 2,4-substitution pattern positions only one fluorine atom ortho to the C–Zn bond, whereas 2,6-difluorophenylzinc bromide bears two ortho-fluorine substituents [1]. This structural difference has direct steric consequences for transmetallation: the 2,6-isomer presents significantly greater steric hindrance around the reactive carbon center, retarding transmetallation to palladium and reducing cross-coupling yields with ortho-substituted or bulky electrophiles. Experimental evidence from Negishi coupling of fluoroarylzinc pivalates confirms that substrates bearing less steric hindrance or a lower degree of fluorine substitution give higher yields [2]. The 2,4-isomer thus offers a yield advantage over the 2,6-isomer in couplings with sterically demanding aryl halides, while still providing two fluorine substituents for metabolic stabilization of the final biaryl product.

Steric Effects Regioselectivity Difluoroaryl Isomers

Validated Application Scenarios Where 2,4-Difluorophenylzinc Bromide Offers Procurement-Driven Advantages


Late-Stage Functionalization of LXR Modulator Scaffolds Containing Acid-Labile Protecting Groups

The exclusive chemoselectivity of 2,4-difluorophenylzinc bromide toward cross-coupling, without nucleophilic attack on ester, nitrile, or THP-protected heterocycle functionalities, enables reliable installation of the 2,4-difluorophenyl motif onto advanced intermediates such as piperazine amide derivatives targeting LXRα and LXRβ [1]. Unlike Grignard reagents that would destroy such functional handles, the organozinc reagent preserves structural integrity, reducing the need for protecting-group manipulation and streamlining the synthetic route.

Synthesis of Fluorinated Biaryl Pharmacophores with Improved Atom Economy over Suzuki Protocols

When synthesizing 2,4-difluorophenyl-substituted biaryl cores for kinase inhibitors or GPCR modulators, the Negishi protocol using 2,4-difluorophenylzinc bromide or its pivalate analog requires a significantly lower excess of the fluorinated nucleophile (≤1.5 equiv) compared to the corresponding boronic acid Suzuki approach (>2.0 equiv) [2]. For medicinal chemistry groups procuring this reagent for library synthesis, the reduced stoichiometric excess translates to lower per-reaction cost and simpler chromatographic purification.

Sterically Demanding Couplings Where 2,6-Difluorophenylzinc Bromide Underperforms

In Negishi couplings with ortho-substituted aryl bromides or bulky heteroaryl chlorides, the lower steric hindrance around the C–Zn bond of 2,4-difluorophenylzinc bromide (single ortho-fluorine) compared to 2,6-difluorophenylzinc bromide (two ortho-fluorines) results in higher cross-coupling yields, as steric hindrance was identified as a key yield-limiting parameter in fluorinated oligophenyl synthesis [2][3]. Procurement should prioritize the 2,4-isomer when the electrophile partner bears ortho-substituents.

Parallel Medicinal Chemistry Libraries Requiring Balanced Reactivity Across Diverse Electrophiles

The intermediate electron-withdrawing character of 2,4-difluorophenylzinc bromide (estimated Σσ ≈ +0.40) positions it between unsubstituted phenylzinc bromide (too reactive, prone to homocoupling) and heavily fluorinated analogs such as 2,4,6-trifluorophenylzinc bromide (too sluggish with unactivated chlorides) [4]. This balanced reactivity makes it a versatile single-reagent solution for parallel synthesis arrays where both activated and unactivated (hetero)aryl halides are employed, reducing the need to stock multiple fluoroarylzinc reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluorophenylzincbromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.